4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
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Overview
Description
4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Fluorophenyl)phenylmagnesium bromide typically involves the reaction of 4-bromo-3-fluorobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: THF is used due to its ability to stabilize the Grignard reagent.
Catalyst: Iodine or a small amount of dibromoethane may be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Fluorophenyl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF or diethyl ether are commonly used solvents.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
Scientific Research Applications
4-(3-Fluorophenyl)phenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that collapse to form the final product.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
Uniqueness
4-(3-Fluorophenyl)phenylmagnesium bromide is unique due to the presence of both a fluorine atom and a phenyl group, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can enhance the stability of the Grignard reagent and affect the electronic properties of the resulting products.
Properties
Molecular Formula |
C12H8BrFMg |
---|---|
Molecular Weight |
275.40 g/mol |
IUPAC Name |
magnesium;1-fluoro-3-phenylbenzene;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |
InChI Key |
HPWVYWNQMNBWMO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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